2-Fluoro-3-methoxypyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5FN2O |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
2-fluoro-3-methoxypyrazine |
InChI |
InChI=1S/C5H5FN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 |
InChI Key |
IIAPIKKFTGOIMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 3 Methoxypyrazine and Its Derivatives
Classical and Contemporary Approaches to Pyrazine (B50134) Core Synthesis
The formation of the pyrazine ring system can be achieved through a variety of classical and modern synthetic methods. These approaches offer different advantages in terms of yield, substrate scope, and reaction conditions.
Condensation Reactions of 1,2-Dicarbonyl Compounds with Diamines
One of the most fundamental and widely employed methods for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. biosynce.comresearchgate.net This reaction, followed by an oxidation step, leads to the formation of the aromatic pyrazine ring. The initial condensation typically forms a dihydropyrazine intermediate, which is then aromatized. researchgate.net
The reaction of a diketone with diaminomaleonitrile is a known method to produce pyrazine derivatives. researchgate.net Symmetrical starting materials often provide the best results in these condensation reactions. researchgate.net The oxidation of the dihydropyrazine intermediate is a crucial step, and various oxidizing agents, such as copper(II) oxide and manganese oxide, are commonly used. researchgate.net
| Reactant 1 | Reactant 2 | Product | Key Features |
| 1,2-Dicarbonyl Compound | 1,2-Diamine | Dihydropyrazine | Intermediate formation |
| Dihydropyrazine | Oxidizing Agent (e.g., CuO, MnO2) | Pyrazine | Aromatization step |
Cyclization Reactions in Pyrazine Formation
Cyclization reactions represent another important strategy for constructing the pyrazine core. These methods can involve intramolecular reactions of suitably functionalized acyclic precursors. For instance, the synthesis of pyrazines can be achieved through a sequence starting with the diazidation of N-allyl malonamides, which then undergo thermal or copper-mediated cyclization. researchgate.net This approach allows for the introduction of various substituents on the pyrazine ring. researchgate.net
Another example involves the self-condensation of α-aminocarbonyl compounds to yield dihydropyrazines, which are subsequently oxidized to pyrazines. researchgate.net This biomimetic-inspired synthesis can be accomplished through the homodimerization of α-amino aldehydes followed by air oxidation, providing a route to 2,5-disubstituted pyrazines. nih.gov
Metal-Catalyzed Syntheses of Pyrazine Scaffolds
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of pyrazine rings. rsc.org These methods often offer high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions, are widely used for carbon-carbon bond formation on pre-existing pyrazine scaffolds. rsc.org
More direct metal-catalyzed syntheses of the pyrazine core have also been developed. For example, manganese pincer complexes can catalyze the acceptorless dehydrogenative coupling of 2-amino alcohols to form 2,5-substituted pyrazine derivatives. nih.gov This reaction proceeds with the liberation of hydrogen gas and water as the only byproducts, making it an atom-economical and environmentally benign process. nih.gov
| Catalyst System | Reactants | Product | Key Features |
| Manganese Pincer Complex | 2-Amino Alcohols | 2,5-Disubstituted Pyrazine | Dehydrogenative self-coupling, atom-economical. nih.gov |
| Palladium Catalysts | Halogenated Pyrazines and Coupling Partners | Functionalized Pyrazines | C-C and C-heteroatom bond formation. rsc.org |
Green Chemistry Approaches in Pyrazine Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. In the context of pyrazine synthesis, green chemistry approaches aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions.
One such approach involves the one-pot condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.com This method is cost-effective and environmentally benign, avoiding the need for expensive catalysts or harsh conditions. tandfonline.com
Enzymatic catalysis also represents a green alternative for the synthesis of pyrazine derivatives. For example, Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines in a continuous-flow system. nih.gov This biocatalytic method minimizes the use of hazardous reagents and simplifies the reaction steps. nih.gov
Strategies for Introducing Halogen Substituents with a Focus on Fluorination
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. Therefore, the development of effective fluorination methods for pyrazine rings is of considerable interest.
Direct Fluorination Methods on Pyrazine Rings
Direct fluorination of the pyrazine ring involves the substitution of a hydrogen atom with a fluorine atom. This can be a challenging transformation due to the electron-deficient nature of the pyrazine ring.
Palladium-catalyzed C-H bond fluorination has been successfully applied to pyrazine derivatives. A system utilizing Pd(OAc)₂ with N-fluorobenzenesulfonimide (NFSI) as the fluorine source and trifluoroacetic acid (TFA) as an additive can achieve regioselective ortho-monofluorination of aryl-N-heterocycles, including pyrazines. rsc.orgrsc.org This reaction is proposed to proceed through a Pd(II/IV) catalytic cycle. rsc.org
Another notable method for the direct fluorination of diazines, including pyrazines, is the use of silver(II) fluoride (B91410) (AgF₂). acs.org This reaction proceeds with exclusive selectivity for fluorination at the position adjacent to a nitrogen atom. acs.org Competition experiments have shown that more Lewis basic diazines undergo C-H fluorination preferentially. acs.org The combination of this C-H fluorination with subsequent nucleophilic aromatic substitution (SNAr) of the installed fluoride provides a versatile route to functionalized pyrazines. acs.org
| Reagent/Catalyst | Substrate | Product | Key Features |
| Pd(OAc)₂/NFSI/TFA | Aryl-Pyrazine | ortho-Fluoroaryl-Pyrazine | Regioselective C-H fluorination. rsc.orgrsc.org |
| AgF₂ | Pyrazine Derivative | 2-Fluoropyrazine Derivative | Selective fluorination adjacent to nitrogen. acs.org |
Nucleophilic Aromatic Substitution (SNAr) for Fluoro-Pyrazines
Nucleophilic Aromatic Substitution (SNAr) is a primary mechanism for introducing nucleophiles to electron-poor aromatic rings, such as pyrazine. masterorganicchemistry.com This reaction is particularly effective for creating fluoro-pyrazines. The process involves the attack of a nucleophile on the aromatic ring, leading to the formation of a negatively charged intermediate, often called a Meisenheimer complex. masterorganicchemistry.comyoutube.com The reaction is accelerated by the presence of electron-withdrawing groups on the ring, a role fulfilled by the nitrogen atoms in the pyrazine core. masterorganicchemistry.comyoutube.com
A key feature of SNAr is the nature of the leaving group. Contrary to substitution reactions at sp3-hybridized carbon centers, fluorine is often an excellent leaving group in SNAr. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, not the breaking of the carbon-halogen bond. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com This activation outweighs the high strength of the C-F bond, leading to a reactivity order of F > Cl > Br > I for the leaving group in many SNAr reactions. masterorganicchemistry.com
The position of electron-withdrawing groups relative to the leaving group significantly impacts the reaction rate. For substitution to occur, these groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com In pyrazine systems, the ring nitrogens act as powerful activating groups, facilitating the displacement of a halogen. For instance, studies on dihalopyrazines show that halogens are readily displaced by various nucleophiles. sci-hub.se The presence of other substituents, such as ether groups, can further influence the reactivity of the remaining halogens. sci-hub.se
Diazotization-Fluorination Pathways
An alternative and widely used method for introducing a fluorine atom onto an aromatic or heteroaromatic ring is through the diazotization of a primary amine, followed by fluorination. thieme-connect.de This two-step process, often referred to as fluorodediazoniation, involves the conversion of an aminopyrazine to a diazonium salt, which is then decomposed in the presence of a fluoride source to yield the fluoro-pyrazine. thieme-connect.de
The most prominent example of this pathway is the Balz-Schiemann reaction. thieme-connect.dewikipedia.org In this procedure, the aromatic amine is treated with nitrous acid (often generated in situ from sodium nitrite and an acid) in the presence of fluoroboric acid (HBF₄). This forms an intermediate diazonium tetrafluoroborate salt ([ArN₂]⁺BF₄⁻), which is often stable enough to be isolated. thieme-connect.dewikipedia.orgresearchgate.net Gentle thermal decomposition of this salt then yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.org
[ArNH₂] + HNO₂ + HBF₄ → [ArN₂]⁺BF₄⁻ + 2H₂O [ArN₂]⁺BF₄⁻ → ArF + N₂ + BF₃
Innovations to the traditional Balz-Schiemann reaction have been developed to improve yields and safety. These include the use of other hexafluorinated counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻). wikipedia.org Another variation involves conducting the diazotization in liquid hydrogen fluoride, which serves as both the solvent and the fluoride source, avoiding the need to isolate the diazonium salt intermediate. wikipedia.org
Table 1: Examples of Fluoro-Aromatics Synthesized via Balz-Schiemann Reaction researchgate.net
| Starting Amine | Product | Yield (%) |
|---|---|---|
| Aniline | Fluorobenzene | 88 |
| p-Toluidine | 4-Fluorotoluene | 90 |
| p-Anisidine | 4-Fluoroanisole | 91 |
| 4-Nitroaniline | 4-Nitrofluorobenzene | 87 |
Methods for Introducing Alkoxy Groups with a Focus on Methoxylation
The introduction of a methoxy (B1213986) group onto the pyrazine ring is commonly achieved through two main strategies: the etherification of a hydroxypyrazine precursor or the nucleophilic displacement of a halogen.
Etherification Reactions on Hydroxypyrazines
The synthesis of methoxypyrazines can be readily accomplished by the methylation of the corresponding hydroxypyrazine (or its tautomeric pyrazinone form). researchgate.net This classic etherification approach treats the hydroxypyrazine as an alcohol or phenol equivalent. Standard methylation reagents are effective for this transformation.
Common methods include:
Reaction with Methyl Halides: Using a base to deprotonate the hydroxyl group to form a more nucleophilic alkoxide, followed by reaction with a methyl halide like methyl iodide, is a standard procedure analogous to the Williamson ether synthesis. researchgate.netnih.gov
Reaction with Diazomethane: Diazomethane provides a route to methylation under mild conditions, although its toxicity and explosive nature necessitate careful handling. researchgate.net
The synthesis of the required 2-hydroxypyrazine precursors is often achieved through the condensation of an α-aminoamide with a 1,2-dicarbonyl compound. beilstein-journals.org
Nucleophilic Displacement of Halogens with Methoxide
A powerful method for introducing a methoxy group is through the nucleophilic displacement of a halogen atom (Cl, Br) on the pyrazine ring using sodium methoxide. sci-hub.se This reaction is another example of the SNAr mechanism, where the methoxide ion (CH₃O⁻) acts as the nucleophile.
The reactivity of the halogen leaving group and the reaction conditions are critical. Studies on dihalopyrazines have shown that they react readily with sodium methoxide in methanol to yield diethers. sci-hub.se The reaction can be controlled to produce mono-alkoxy-halo-pyrazines by adjusting stoichiometry and conditions, which is crucial for the synthesis of asymmetrically substituted pyrazines like 2-fluoro-3-methoxypyrazine. For example, starting with a 2,3-dihalopyrazine, careful control of the reaction with one equivalent of sodium methoxide can lead to the monosubstituted 2-halo-3-methoxypyrazine.
Kinetic studies on polyhalogenated aromatic compounds confirm that displacement of halogens by sodium methoxide is a second-order process. rsc.org The high electron deficiency of the pyrazine ring facilitates this attack, making it an efficient route for methoxylation. sci-hub.se
Convergent and Divergent Synthetic Routes for this compound and Analogues
The synthesis of this compound can be approached using both divergent and convergent strategies, starting from readily available precursors.
Divergent Synthesis: A divergent approach begins with a common precursor, such as 2,3-dichloropyrazine or 2,3-dibromopyrazine, and introduces the functional groups sequentially.
Route A (Methoxylation followed by Fluorination):
Selective Methoxylation: 2,3-Dichloropyrazine is treated with one equivalent of sodium methoxide. The strong activating effect of the pyrazine nitrogens facilitates a SNAr reaction to displace one chlorine atom, yielding 2-chloro-3-methoxypyrazine. sci-hub.se
Fluorination: The remaining chlorine atom is then replaced with fluorine. This can be achieved via a halogen exchange (Halex) reaction using a fluoride salt like potassium fluoride (KF) under high temperatures, often with a phase-transfer catalyst, or through palladium-catalyzed C-F bond formation methods.
Route B (Fluorination followed by Methoxylation):
Selective Fluorination: Introducing a single fluorine atom onto a dihalopyrazine via a Halex reaction can be challenging due to the high reactivity of fluorine as a leaving group in subsequent SNAr reactions.
Methoxylation: The resulting 2-chloro-3-fluoropyrazine would then be reacted with sodium methoxide. The regioselectivity of this step would be critical, as both halogens could potentially be displaced. The higher reactivity of fluorine as a leaving group in SNAr might favor displacement at the 2-position, which would not lead to the desired product. Therefore, Route A is often more synthetically viable.
Convergent Synthesis: A convergent strategy involves preparing key fragments of the molecule separately before combining them in a final step. For a molecule like this compound, a practical approach often involves building the substituted pyrazine ring from acyclic precursors. This could involve the condensation of an α-aminoamide with a suitably functionalized 1,2-dicarbonyl compound, although achieving the specific 2-fluoro-3-methoxy substitution pattern directly from this method can be complex. dur.ac.ukdur.ac.uk More advanced cross-coupling reactions could also be envisioned but are less common for this specific substitution pattern compared to sequential SNAr reactions.
Functionalization and Derivatization of the this compound Core
Once the this compound core is synthesized, it can be further modified to create a library of analogues. The pyrazine ring, while electron-deficient, possesses C-H bonds that can be functionalized.
A key strategy for derivatization is deprotonative metalation. researchgate.net The electron-withdrawing nature of the nitrogen atoms and the fluorine substituent acidifies the remaining ring protons. The use of a strong, non-nucleophilic base, such as a lithium dialkylamide (e.g., lithium 2,2,6,6-tetramethylpiperidide, LTMP), can selectively remove a proton from the pyrazine ring at low temperatures. researchgate.net The resulting pyrazinyl-lithium intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups.
For example, the deprotonation of 2-fluoro-3-phenylpyrazine (an analogue of the target compound) followed by quenching with different electrophiles has been demonstrated. researchgate.net This approach allows for the introduction of alkyl, silyl, and carbonyl-containing moieties onto the pyrazine ring.
Table 2: Functionalization of a 2-Fluoro-Pyrazine Core via Deprotonation researchgate.net
| Precursor | Base | Electrophile (El) | Functional Group Introduced |
|---|---|---|---|
| 2-Fluoro-3-phenylpyrazine | LTMP | MeCHO (Acetaldehyde) | -CH(OH)Me |
| 2-Fluoro-3-phenylpyrazine | LTMP | PhCHO (Benzaldehyde) | -CH(OH)Ph |
| 2-Fluoro-3-phenylpyrazine | LTMP | Me₃SiCl (Trimethylsilyl chloride) | -SiMe₃ |
This methodology provides a powerful tool for late-stage functionalization, enabling the synthesis of diverse derivatives from a common 2-fluoro-3-alkoxypyrazine intermediate.
Ortho-Lithiation and Electrophilic Quenching Strategies
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. In the context of fluorinated pyrazines, the fluorine and methoxy groups can act as directing groups, activating the adjacent positions for deprotonation by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new substituents with high regiocontrol.
While direct examples of the ortho-lithiation of this compound are not extensively documented in publicly available literature, the principles of DoM on related systems provide a strong basis for its application. For instance, the deprotonative functionalization of 2-fluoro-3-phenylpyrazine has been reported. In this case, the fluorine atom and the phenyl group direct the lithiation to the C-5 position. The subsequent reaction with an electrophile introduces a substituent at this position. This strategy is illustrated by the reaction of 2-fluoro-3-phenylpyrazine with lithium 2,2,6,6-tetramethylpiperidide (LTMP) in tetrahydrofuran (THF) at low temperatures, followed by quenching with various electrophiles.
Table 1: Deprotonative Functionalization of 2-Fluoro-3-phenylpyrazine
| Electrophile (El) | Product Substituent |
| MeCHO | CH(OH)Me |
| PhCHO | CH(OH)Ph |
| Me3SiCl | SiMe3 |
Reaction Conditions: [a] LTMP, THF, -75 °C, 5 min; [b] Electrophile.
This methodology highlights the potential for similar transformations on this compound, where the methoxy group would likely enhance the directing effect towards the C-5 position. The choice of base and reaction conditions is crucial to avoid side reactions, such as nucleophilic attack on the pyrazine ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile approach to introduce a wide range of substituents onto the this compound core. The fluorine atom at the C-2 position can serve as a leaving group in these transformations, although its reactivity is generally lower than that of heavier halogens like bromine or iodine. Therefore, the corresponding 2-chloro-, 2-bromo-, or 2-iodopyrazine derivatives are often used as precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. synarchive.comresearchgate.netnih.gov This reaction is widely used for the formation of biaryl and heteroaryl-aryl bonds. For the synthesis of derivatives of this compound, a 2-halo-3-methoxypyrazine would be coupled with a suitable boronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. mdpi.commdpi.com
Table 2: Illustrative Suzuki-Miyaura Coupling of Halopyrazines
| Halopyrazine | Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |
| 2-Chloro-3-methoxypyrazine | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 2-Phenyl-3-methoxypyrazine |
| 2-Bromo-3-ethoxypyrazine | 4-Tolylboronic acid | Pd(PPh3)4 | - | Na2CO3 | DME | 2-(4-Tolyl)-3-ethoxypyrazine |
Note: These are representative examples based on general knowledge of Suzuki-Miyaura couplings on heteroaryl halides and may not represent optimized conditions for these specific substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is a powerful method for introducing alkynyl moieties onto the pyrazine ring. A 2-halo-3-methoxypyrazine can be reacted with a variety of terminal alkynes to generate the corresponding 2-alkynyl-3-methoxypyrazine derivatives. synarchive.com
Table 3: Representative Sonogashira Coupling of Halopyrazines
| Halopyrazine | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |
| 2-Iodo-3-methoxypyrazine | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | 2-(Phenylethynyl)-3-methoxypyrazine |
| 2-Bromo-3-isopropoxypyrazine | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Diisopropylamine | Toluene | 2-((Trimethylsilyl)ethynyl)-3-isopropoxypyrazine |
Note: These are generalized examples and specific reaction conditions would require optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgyoutube.comlibretexts.org This reaction provides a direct route to introduce primary or secondary amine functionalities at the C-2 position of the pyrazine ring, starting from a 2-halo-3-methoxypyrazine. The choice of a suitable phosphine ligand is crucial for the success of this transformation. youtube.com
Table 4: Exemplary Buchwald-Hartwig Amination of Halopyrazines
| Halopyrazine | Amine | Pd Catalyst | Ligand | Base | Solvent | Product |
| 2-Bromo-3-methoxypyrazine | Morpholine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 4-(3-Methoxypyrazin-2-yl)morpholine |
| 2-Chloro-3-ethoxypyrazine | Aniline | Pd(OAc)2 | XPhos | Cs2CO3 | Dioxane | N-Phenyl-3-ethoxypyrazin-2-amine |
Note: The presented reactions are illustrative and based on the general principles of the Buchwald-Hartwig amination.
Further Substituent Introductions on the Pyrazine Ring System
Once the core this compound structure is synthesized, further functionalization can be achieved by targeting other positions on the pyrazine ring. As discussed in the ortho-lithiation section, the C-5 and C-6 positions are potential sites for electrophilic substitution. The electronic nature of the pyrazine ring, influenced by the fluorine and methoxy substituents, will dictate the reactivity and regioselectivity of these subsequent reactions.
For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be directed to the C-5 or C-6 positions, although the electron-withdrawing nature of the pyrazine nitrogens and the fluorine atom may require harsh reaction conditions. Alternatively, functional groups introduced via the aforementioned cross-coupling reactions can serve as handles for further transformations. For example, an introduced aryl group could be subjected to electrophilic substitution, or an amino group could be diazotized and replaced with other functionalities. The strategic combination of these synthetic methods allows for the creation of a diverse library of this compound derivatives with tailored properties.
Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 3 Methoxypyrazine
Influence of Fluorine in Directing Reactivity and Regioselectivity
The fluorine atom at the C-2 position of the pyrazine (B50134) ring plays a crucial role in directing the molecule's reactivity, primarily through its strong inductive electron-withdrawing effect (-I effect). This effect lowers the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution.
For nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine makes the C-2 carbon atom highly electrophilic and susceptible to attack by nucleophiles. In SNAr reactions, fluoride (B91410) is often a good leaving group, a somewhat counterintuitive observation given the strength of the C-F bond. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine.
Impact of the Methoxy (B1213986) Group on Electron Density and Reaction Sites
The methoxy group at the C-3 position exerts a dual electronic influence on the pyrazine ring. It has a negative inductive effect (-I) due to the electronegativity of the oxygen atom, which withdraws electron density from the ring. Conversely, and more significantly, it exhibits a strong positive mesomeric effect (+M) by donating a lone pair of electrons from the oxygen atom to the aromatic system.
This +M effect of the methoxy group increases the electron density of the pyrazine ring, particularly at the ortho (C-2) and para (C-5) positions. This electron-donating character can partially counteract the deactivating effects of the pyrazine nitrogens and the fluorine atom, making the ring more amenable to electrophilic attack than an unsubstituted pyrazine. The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution.
The interplay between the fluorine and methoxy groups is critical. While the fluorine deactivates the ring, the methoxy group activates it, particularly at the C-5 position, which is para to the methoxy group. This makes the C-5 and C-6 positions the most likely sites for electrophilic attack, with the C-5 position being electronically favored by both substituents.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) on the 2-fluoro-3-methoxypyrazine ring is a challenging transformation due to the inherent electron deficiency of the pyrazine core, further exacerbated by the inductive effects of the two nitrogen atoms and the fluorine substituent. However, the activating methoxy group can enable substitution under specific conditions.
The regioselectivity of EAS is determined by the directing effects of both the fluorine and methoxy substituents.
Fluorine: As an ortho, para-director, it directs incoming electrophiles to the C-5 position.
Methoxy Group: As a strong ortho, para-director, it also directs electrophiles to the C-5 position.
Therefore, electrophilic attack is strongly favored at the C-5 position . The C-6 position is also a potential site for substitution, though to a lesser extent. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, due to the deactivated nature of the ring, forcing conditions may be necessary, which could lead to side reactions or decomposition.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Directing Effect of Fluorine (C-2) | Directing Effect of Methoxy Group (C-3) | Overall Predicted Selectivity |
| C-5 | para (activating) | para (activating) | Major Product |
| C-6 | meta (deactivating) | meta (deactivating) | Minor Product |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a more facile process for this compound due to the electron-deficient nature of the pyrazine ring and the presence of the fluorine atom, which is a good leaving group in such reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer complex.
The most likely site for nucleophilic attack is the C-2 position , which bears the fluorine atom. The strong electron-withdrawing nature of the adjacent nitrogen atom and the fluorine itself makes this carbon highly electrophilic. Upon attack by a nucleophile, the negative charge of the intermediate Meisenheimer complex is stabilized by resonance, involving the pyrazine nitrogen atoms.
A variety of nucleophiles can displace the fluoride, including alkoxides, amines, and thiols. The methoxy group at the C-3 position, being a poorer leaving group than fluoride, is less likely to be substituted.
Radical Reactions and Oxidative Transformations
Substituted pyrazines can undergo radical reactions, often initiated by radical initiators or photochemical means. For this compound, radical reactions could potentially occur at the pyrazine ring or at the methyl group of the methoxy substituent. Radical bromination, for instance, has been shown to occur on the side chains of substituted pyrazines. chempap.org
Oxidative transformations of this compound would likely target the electron-rich pyrazine ring or the methoxy group. Strong oxidizing agents could lead to ring opening or the formation of pyrazine N-oxides. The presence of the methoxy group might make the ring more susceptible to oxidation compared to unsubstituted pyrazine.
Photochemical and Thermochemical Transformations
The photochemical behavior of pyrazines often involves isomerization and rearrangement reactions. Upon absorption of UV light, this compound could undergo isomerization to other substituted diazines or valence isomers. The specific photoproducts would depend on the excitation wavelength and the reaction conditions. Photochemical degradation of methoxypyrazines has also been reported, which could involve cleavage of the methoxy group or degradation of the pyrazine ring.
Thermally, substituted pyrazines are generally stable compounds. However, at high temperatures, they can undergo decomposition. The thermal stability of this compound would be influenced by the nature of its substituents. The C-F bond is very strong, suggesting that this part of the molecule would be thermally robust. The methoxy group or the pyrazine ring itself could be the initial sites of thermal degradation.
Spectroscopic and Advanced Analytical Methodologies for 2 Fluoro 3 Methoxypyrazine Characterization and Detection
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Fluoro-3-methoxypyrazine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural assignment.
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the two aromatic protons on the pyrazine (B50134) ring and the three protons of the methoxy (B1213986) group. The chemical shifts of the ring protons are influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the fluoro and methoxy substituents.
The methoxy group (–OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.9–4.1 ppm. The two aromatic protons at positions C5 and C6 are chemically distinct and would appear as two separate signals. Due to spin-spin coupling with each other, they would likely present as a pair of doublets. Further coupling to the fluorine atom at C2 (a four-bond coupling, ⁴JHF) could introduce additional splitting, resulting in doublets of doublets. Based on related pyrazine structures, the proton at C5 is expected to be downfield relative to the C6 proton due to the combined electron-withdrawing effects of the adjacent nitrogen and the fluorine atom. chemicalbook.com
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H5 | ~8.0–8.2 | dd | ³JHH ≈ 2–3 Hz, ⁴JHF ≈ 1–2 Hz |
| H6 | ~7.8–8.0 | dd | ³JHH ≈ 2–3 Hz, ⁵JHF ≈ 0.5–1 Hz |
| -OCH₃ | ~3.9–4.1 | s | N/A |
| Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary. |
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are anticipated: four for the pyrazine ring carbons and one for the methoxy carbon. The most notable feature would be the signal for the carbon atom directly bonded to fluorine (C2). This signal is expected to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 230–260 Hz. acs.org
The chemical shifts of the ring carbons are dictated by the nitrogen atoms and the substituents. The C2 and C3 carbons, being directly attached to the electronegative fluorine and oxygen atoms, would be significantly deshielded. The methoxy carbon is expected to resonate in the typical region for sp³-hybridized carbons bonded to oxygen, around δ 55–60 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |
| C2 | ~155–160 | d | ¹JCF ≈ 230–260 |
| C3 | ~150–155 | d | ²JCF ≈ 15–25 |
| C5 | ~135–140 | d | ³JCF ≈ 5–10 |
| C6 | ~130–135 | d | ⁴JCF ≈ 1–3 |
| -OCH₃ | ~55–60 | s | N/A |
| Note: These are predicted values. The multiplicity described is due to coupling with the ¹⁹F nucleus. |
¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the pyrazine ring. The chemical shift of this signal would be characteristic of a fluorine atom on an electron-deficient aromatic ring, likely appearing in the range of δ -70 to -120 ppm relative to a CFCl₃ standard. nih.govucsb.edualfa-chemistry.com
The multiplicity of the ¹⁹F signal would be a doublet of doublets, arising from coupling to the vicinal proton (H6, likely a small ⁵JHF) and the more distant H5 proton (⁴JHF). This coupling information is complementary to the ¹H NMR and helps confirm the substitution pattern. The high sensitivity of ¹⁹F chemical shifts to the local electronic environment makes this technique particularly useful for studying interactions and subtle structural changes. acs.orgnih.gov
Mass Spectrometry (MS) in Identification and Trace Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). measurlabs.com This precision allows for the determination of a compound's elemental composition by distinguishing between molecules with the same nominal mass but different atomic compositions. algimed.comnih.gov
For this compound, the molecular formula is C₅H₅FN₂O. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. researchgate.netsisweb.com Experimental measurement of the molecular ion's m/z value via HRMS and comparison to the theoretical value can unequivocally confirm the elemental formula, a critical step in structure verification.
Molecular Formula: C₅H₅FN₂O
Calculated Exact Mass: 128.03859 g/mol
An HRMS measurement yielding a mass value within a small tolerance (e.g., ±5 ppm) of this calculated value provides strong evidence for the assigned molecular formula.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion. gre.ac.uk In a typical experiment, the molecular ion ([M+H]⁺ for this compound) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information. nih.govnih.govresearchgate.net
The fragmentation of methoxypyrazine derivatives often involves characteristic losses from the substituent groups and cleavage of the heterocyclic ring. researchgate.netnist.gov For the protonated molecule of this compound ([C₅H₆FN₂O]⁺, m/z 129.0464), a plausible fragmentation pathway would involve initial loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a neutral carbon monoxide (CO) molecule. Another common pathway for nitrogen heterocycles is the elimination of hydrogen cyanide (HCN). dtic.mil
Table 3: Predicted MS/MS Fragmentation Pathway for Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Formula |
| 129.0464 | •CH₃ (15.0234) | 114.0230 | [C₄H₃FN₂O]⁺ |
| 114.0230 | CO (27.9949) | 86.0281 | [C₃H₃FN₂]⁺ |
| 129.0464 | HCN (27.0109) | 102.0355 | [C₄H₅FO]⁺ |
| Note: These fragmentation pathways are predictive and would require experimental verification. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. bio-conferences.orgnih.gov The process involves introducing a sample, which is then vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the differential partitioning of analytes between the two phases. Due to their volatility, methoxypyrazines are well-suited for GC analysis. bio-conferences.org
In the analysis of related methoxypyrazines, such as those found in wine, specific GC columns are typically employed. Stationary phases like polyethylene (B3416737) glycol or poly(5%-diphenyl-95%-dimethylsiloxane) are common choices. bio-conferences.org Helium is the most frequently used carrier gas, and a programmed temperature gradient is applied to the column to facilitate the separation of compounds with different boiling points. bio-conferences.org
Following separation in the GC column, the eluted molecules enter the mass spectrometer, which acts as a detector. The molecules are ionized, most commonly by electron ionization (EI), causing them to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident identification of the compound. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored, significantly enhancing sensitivity and selectivity. openagrar.de This is crucial for detecting trace amounts of potent aroma compounds like pyrazines. mdpi.com The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in both qualitative and quantitative analysis. openagrar.deacs.org
| Parameter | Typical Setting for Methoxypyrazine Analysis | Rationale |
| Column Type | DB-WAX, HP-INNOWax (Polyethylene Glycol) | Good separation for polar volatile compounds. |
| DB-5ms (5% Phenyl-methylpolysiloxane) | A versatile, low-polarity column for general-purpose use. | |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |
| Temperature Program | Initial oven temp ~40-60°C, ramped to ~220-240°C | Separates compounds based on boiling points, from more volatile to less volatile. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method that produces reproducible, library-searchable fragmentation patterns. openagrar.de |
| MS Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan is used for identification; SIM is used for quantification at very low levels. openagrar.demdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis
While GC-MS is the standard for volatile pyrazines, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, particularly for non-volatile, polar, or thermally unstable compounds. shimadzu.com In LC-MS, separation occurs in a liquid mobile phase passing through a column packed with a solid stationary phase. For a compound like this compound, which is volatile, direct analysis by LC-MS is less common but may be employed in specific contexts, such as analyzing complex matrices or non-volatile degradation products.
The primary challenge in analyzing small, volatile molecules by LC is often achieving sufficient retention on standard reversed-phase columns (like C18). However, LC-MS becomes indispensable when dealing with analytes that cannot pass through a GC system intact. The interface between the LC and the MS is critical, with techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being most common. These "soft" ionization techniques typically generate protonated molecules ([M+H]+) with minimal fragmentation, which is useful for molecular weight determination.
For enhanced sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is frequently used. ca.gov In this setup, the precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), is extremely selective and allows for quantification at very low levels, even in complex samples. ca.gov In some cases, derivatization can be used to improve the chromatographic behavior and ionization efficiency of target analytes in LC-MS. nih.gov
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Target Analytes | Volatile and semi-volatile, thermally stable compounds. | Non-volatile, polar, and thermally labile compounds. |
| Ionization | Typically "hard" ionization (e.g., Electron Ionization). | Typically "soft" ionization (e.g., Electrospray Ionization). |
| Fragmentation | Extensive, providing structural detail. | Minimal, providing molecular weight information. |
| Applicability to this compound | High. Ideal for direct analysis due to its volatility. | Lower for the parent compound, but suitable for non-volatile metabolites or if derivatized. |
Ambient Ionization Mass Spectrometry Techniques (e.g., DART-MS)
Ambient ionization mass spectrometry represents a class of techniques that allows for the direct analysis of samples in their native environment with little to no sample preparation. nih.gov These methods are prized for their speed and ease of use, making them suitable for high-throughput screening. Techniques such as Direct Analysis in Real Time (DART-MS), Desorption Electrospray Ionization (DESI-MS), and Proton Transfer Reaction Mass Spectrometry (PTR-MS) fall into this category. chromatographyonline.com
DART-MS, for example, utilizes a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize analytes directly from a sample's surface. The resulting ions are then drawn into the mass spectrometer for analysis. This could potentially be used for the rapid detection of this compound on surfaces or in vapor form.
PTR-MS is another powerful real-time technique specifically for monitoring volatile organic compounds (VOCs) in the air. rsc.orgcopernicus.org It uses proton transfer from H3O+ ions to ionize target VOCs with high sensitivity and specificity, without pre-concentration or chromatographic separation. Given the volatility of this compound, PTR-MS could be an effective tool for real-time monitoring of its presence in the headspace of a sample or in ambient air. These ambient ionization methods offer a significant advantage in speed, providing results in seconds to minutes, compared to the longer run times of chromatographic methods. chromatographyonline.com
Vibrational Spectroscopy (FT-IR, Raman) in Functional Group Characterization
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a non-destructive technique used to identify the functional groups within a molecule. These methods work by probing the vibrational motions of chemical bonds. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating an absorption spectrum in FT-IR. Raman spectroscopy provides similar information by measuring the inelastic scattering of monochromatic light.
For this compound, vibrational spectroscopy can confirm the presence of its key structural features. The pyrazine ring itself has characteristic stretching and bending modes. researchgate.net The C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. The C-O stretching of the methoxy group would produce a strong band, likely in the 1000-1300 cm⁻¹ region. The C-F bond, being strong, also has a characteristic stretching frequency, typically appearing in the 1000-1400 cm⁻¹ range. The combination of these techniques provides a comprehensive vibrational profile of the molecule, confirming its functional group composition and offering insights into its molecular structure. mdpi.com
| Functional Group / Bond | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |
| Pyrazine Ring | Ring Stretching | 1400 - 1600 | FT-IR, Raman |
| Aliphatic C-H (in -OCH₃) | Stretching | 2850 - 3000 | FT-IR, Raman |
| C-O (Ether) | Stretching | 1000 - 1300 | FT-IR (strong) |
| C-F | Stretching | 1000 - 1400 | FT-IR (strong) |
Electronic Spectroscopy (UV-Vis) in Conjugation and Electronic Structure Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. This absorption corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. In molecules with π-systems, such as the pyrazine ring in this compound, the most common transitions are π → π* and n → π*.
The pyrazine molecule itself exhibits characteristic absorption bands. The introduction of substituents like the fluoro (-F) and methoxy (-OCH₃) groups can cause shifts in the position (wavelength) and intensity of these absorption bands. These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength), are dependent on the electronic nature of the substituent and its interaction with the pyrazine ring's π-system. Analysis of the UV-Vis spectrum can therefore provide valuable information about the conjugation and electronic properties of this compound. chemrxiv.org
Advanced Extraction and Preconcentration Techniques for Trace Analysis (e.g., Solid Phase Microextraction (SPME), QuEChERS, Solid Phase Mesh Enhanced Sorption from Head Space (SPMESH))
Because compounds like methoxypyrazines are often present at extremely low concentrations (ng/L or ppt (B1677978) levels), direct instrumental analysis is rarely possible. bio-conferences.org Therefore, an extraction and preconcentration step is essential to isolate the analyte from the sample matrix and increase its concentration to a level detectable by the instrument.
Solid Phase Microextraction (SPME) is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds. vt.edu It employs a fused-silica fiber coated with a sorbent material. The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where analytes partition onto the fiber coating. bio-conferences.org After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a GC, where the trapped analytes are thermally desorbed onto the column. The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) and extraction conditions (time, temperature, pH, salt addition) are optimized to maximize recovery. researchgate.netajevonline.org
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that has revolutionized multiresidue analysis. mdpi.com It involves two main steps. First, the sample is homogenized and extracted with a solvent (typically acetonitrile) in the presence of salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation. bio-conferences.org Second, the resulting supernatant is cleaned up using dispersive solid-phase extraction (dSPE), where a portion of the extract is mixed with sorbents (such as primary secondary amine (PSA) to remove sugars and acids, and C18 to remove fats) to eliminate matrix interferences. nih.govresearchgate.net The cleaned extract can then be analyzed by GC-MS or LC-MS. eurl-pesticides.eu
Solid Phase Mesh Enhanced Sorption from Head Space (SPMESH) is a more recent development in sorption-based extraction that utilizes a mesh coated with a sorbent material. It offers a much larger surface area-to-volume ratio compared to traditional SPME fibers, allowing for higher sorbent loading, faster extraction kinetics, and greater extraction efficiency, which is particularly advantageous for trace and ultra-trace analysis.
| Technique | Principle | Key Advantages | Common Application |
| SPME | Adsorption of analytes onto a coated fiber from headspace or liquid. | Solvent-free, simple, reusable fiber, easily automated. bio-conferences.org | Trace analysis of volatile and semi-volatile compounds in beverages, environmental samples. nih.gov |
| QuEChERS | Acetonitrile extraction/partitioning followed by dispersive SPE cleanup. | Fast, high throughput, effective for a wide range of analytes, uses minimal solvent. mdpi.com | Multiresidue pesticide analysis in food; analysis of various contaminants in complex matrices. nih.gov |
| SPMESH | Adsorption of headspace analytes onto a high-surface-area sorbent-coated mesh. | High sorbent capacity, fast extraction, high sensitivity. | Ultra-trace analysis of volatile compounds. |
Computational and Theoretical Investigations of 2 Fluoro 3 Methoxypyrazine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and the preferred three-dimensional arrangement of atoms.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic properties of molecules. mdpi.comscirp.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. Functionals such as B3LYP and B3PW91 are commonly used in combination with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netdergipark.org.tr
For 2-Fluoro-3-methoxypyrazine, DFT calculations would be employed to optimize the molecular geometry, predicting key structural parameters. These parameters can then be compared with experimental data from techniques like X-ray crystallography if available.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-F | 1.33 Å |
| Bond Length | C3-O | 1.36 Å |
| Bond Length | O-CH3 | 1.43 Å |
| Bond Angle | F-C2-N1 | 118.5° |
| Bond Angle | N1-C2-C3 | 122.0° |
| Bond Angle | C2-C3-O | 125.0° |
Note: This data is illustrative and represents typical values expected from a DFT calculation.
Beyond geometry, DFT is used to analyze the electronic structure. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A smaller gap generally implies higher reactivity.
While DFT is widely used, other quantum chemical methods also offer valuable insights.
Ab Initio Methods: These methods calculate solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory and can be more accurate than DFT for certain systems, especially where electron correlation effects are significant. clockss.org However, they are also more computationally demanding, limiting their application to smaller molecules. For fluorinated aromatic systems, ab initio calculations have been used to verify vibrational assignments and compute molecular structures. researchgate.net
Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. core.ac.uknih.gov Methods like AM1 and PM3 are significantly faster than DFT or ab initio calculations, making them suitable for very large molecules or for high-throughput screening. dtic.mil The trade-off for this speed is generally lower accuracy. core.ac.uk Their application would be to provide rapid, qualitative estimates of properties like heat of formation or to scan potential reaction pathways before applying more rigorous methods. core.ac.uknih.gov
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of nuclei like ¹H, ¹³C, and ¹⁹F. dergipark.org.trclockss.org
Theoretical predictions of the ¹⁹F NMR spectrum are particularly relevant for this compound. Given fluorine's high sensitivity in NMR, these calculations can help assign experimental peaks and understand how the electronic environment around the fluorine atom is influenced by the methoxy (B1213986) group and the pyrazine (B50134) ring. nih.govnih.gov The calculated chemical shifts are often correlated with experimental values to validate the computational model, with a high R² value indicating excellent agreement. dergipark.org.tr
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |
|---|---|---|
| C2 | 155.2 | 154.8 |
| C3 | 158.9 | 158.5 |
| C5 | 135.4 | 135.1 |
| C6 | 130.1 | 129.9 |
Note: This data is hypothetical, demonstrating the typical high correlation between experimental and computationally simulated NMR data.
Computational chemistry can predict the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules.
Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the vibrational modes of the molecule. nih.gov These calculations help in the assignment of experimental IR and Raman spectra. For instance, the characteristic C-F stretching frequency in fluorinated aromatic compounds can be precisely located and analyzed. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental results due to approximations in the theoretical models.
Electronic Spectra: Time-Dependent DFT (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Vis). mdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations would predict the wavelength of maximum absorption (λmax) and help assign the transitions, such as n→π* or π→π*, which are characteristic of heteroaromatic systems.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov
For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods like DFT can be used to:
Calculate the activation energies (ΔG‡) for different possible pathways.
Determine whether a reaction is likely to be under kinetic or thermodynamic control by comparing the energies of the transition states and the final products. nih.gov
Analyze the electronic structure of transition states to understand the flow of electrons during the reaction.
For example, a study on the reaction between 2-methoxyfuran and a nitroalkene utilized DFT calculations to identify zwitterionic intermediates and rule out a previously postulated mechanism, demonstrating the power of computation to provide deep mechanistic insight. nih.gov A similar approach could be applied to understand how the fluorine and methoxy substituents on the pyrazine ring direct the course of a given chemical transformation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide significant insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.
Intermolecular Interactions: The chemical structure of this compound suggests it can participate in a variety of non-covalent interactions, which are fundamental to its behavior in a biological system nih.govacs.org. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals common interaction patterns that are applicable here nih.govacs.org. MD simulations can model these interactions explicitly:
Hydrogen Bonds: The two nitrogen atoms of the pyrazine ring are potent hydrogen bond acceptors. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.
Halogen Bonds: The fluorine atom, being highly electronegative, can participate in halogen bonding, where it acts as a halogen bond acceptor. While less common than hydrogen bonds, these interactions can be critical for binding affinity and selectivity acs.org.
π-Interactions: The aromatic pyrazine ring can engage in π-π stacking with other aromatic residues (like phenylalanine, tyrosine, or tryptophan in a protein) and cation-π interactions.
Van der Waals Interactions: Perfluorination of aromatic compounds has been shown to reinforce van der Waals interactions, suggesting the fluorine substituent could contribute to binding through these forces csic.es.
MD simulations in an aqueous environment or within a protein binding pocket would reveal the stability and dynamics of these interactions, providing a detailed picture of the molecule's interaction landscape.
Structure-Activity Relationship (SAR) Studies via Molecular Modeling of Pyrazine Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For pyrazine derivatives, which are present in numerous clinically approved drugs, extensive SAR studies have been conducted nih.govmdpi.comtandfonline.com. Computational modeling plays a pivotal role in elucidating and predicting these relationships.
For this compound, a hypothetical SAR study would involve synthesizing and testing analogs with modifications at the remaining open positions on the pyrazine ring (positions 5 and 6). Molecular modeling would then be used to rationalize the observed activity trends. For instance, adding a bulky group might sterically hinder binding, whereas adding a hydrogen bond donor could complement a hydrogen bond acceptor in the target protein, thereby increasing potency.
To understand the SAR of a series of compounds, it is essential to visualize how they bind to their biological target. Molecular docking is the primary computational technique used for this purpose. In this process, the three-dimensional structure of the ligand (e.g., a derivative of this compound) is placed into the binding site of a receptor (typically a protein) in various orientations and conformations to find the most favorable binding mode.
Studies on various pyrazine-based inhibitors have successfully used this approach to predict binding modes and explain SAR data nih.govrsc.org. For example, in kinase inhibitors, the pyrazine nitrogens often form crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket nih.gov. Modeling studies of hypothetical this compound derivatives targeting a specific protein would focus on:
Identifying key interactions: Determining which parts of the molecule are essential for binding. For instance, are the pyrazine nitrogens forming hydrogen bonds? Is the fluorine atom interacting with a specific residue?
Explaining potency differences: Rationalizing why one derivative is more active than another. A more potent analog might form an additional hydrogen bond or have a better hydrophobic fit in the pocket.
Guiding new designs: Suggesting new modifications to improve binding affinity and selectivity. Docking might reveal an empty pocket that could be filled by adding a substituent to the pyrazine ring.
The table below summarizes common interactions observed for pyrazine derivatives with protein targets, which would be relevant for modeling this compound.
| Interaction Type | Molecular Feature of Pyrazine Derivative | Potential Interacting Protein Residue | Reference Example |
|---|---|---|---|
| Hydrogen Bond (Acceptor) | Pyrazine Nitrogen atoms, Methoxy Oxygen | Ser, Thr, Tyr, Lys, Arg, His, Asn, Gln | TrkA Kinase Inhibitors nih.gov |
| Hydrophobic Interaction | Pyrazine Ring, Methyl group | Ala, Val, Leu, Ile, Phe, Trp, Met | Kinase Inhibitors nih.gov |
| π-π Stacking | Aromatic Pyrazine Ring | Phe, Tyr, Trp, His | TrkA Kinase Inhibitors nih.gov |
| Halogen Bond | Fluorine atom | Carbonyl oxygen (backbone), Ser, Thr | General Pyrazine Ligands acs.org |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities japsonline.com. This is achieved by calculating numerical values, or "descriptors," that represent the physicochemical properties of the molecules.
Numerous QSAR studies have been successfully applied to pyrazine derivatives to predict their activity as anticancer, antimicrobial, or enzyme inhibitory agents semanticscholar.orgnih.gov. A QSAR study on a series of this compound analogs would typically involve the following steps:
Data Set: A collection of derivatives with experimentally measured biological activities (e.g., IC₅₀ values).
Descriptor Calculation: For each molecule, a wide range of descriptors are calculated. These can be classified as electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation that correlates a subset of the most relevant descriptors with the observed activity semanticscholar.orgnih.gov.
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. The table below lists some common molecular descriptors used in QSAR studies of pyrazine and related heterocyclic compounds.
| Descriptor Class | Descriptor Name | Physicochemical Property Represented | Typical Relevance in QSAR |
|---|---|---|---|
| Electronic | Dipole Moment | Molecular polarity and charge distribution | Influences polar interactions and membrane permeability |
| Electronic | HOMO/LUMO Energy | Highest/Lowest Occupied Molecular Orbital energy; relates to electron-donating/accepting ability | Correlates with reactivity and charge-transfer interactions |
| Hydrophobic | LogP | Logarithm of the partition coefficient between octanol and water | Models hydrophobicity and ability to cross cell membranes |
| Steric | Molecular Weight | Total mass of the molecule | Relates to the overall size of the molecule |
| Steric | Molar Refractivity | A measure of molecular volume and polarizability | Correlates with steric fit and dispersion forces in binding |
| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms (N, O) | Predicts hydrogen bonding capacity and cell permeability |
Conclusion and Future Research Perspectives on 2 Fluoro 3 Methoxypyrazine
Summary of Key Research Findings and Methodological Advances
Research directly focused on 2-Fluoro-3-methoxypyrazine is not extensively documented in publicly available literature. However, key findings and methodological advances in the synthesis and understanding of related fluorinated and methoxylated pyrazines and pyridines provide a solid foundation for future investigations.
Methodological advances in the synthesis of fluorinated heterocycles are particularly relevant. The preparation of fluoropyrazines can be challenging, often requiring multi-step sequences. For instance, the synthesis of related compounds like 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir) involves steps such as amidation, nitration, reduction, and fluorination. The development of more direct and efficient fluorination techniques, such as late-stage C-H fluorination, could significantly streamline the synthesis of this compound.
Furthermore, studies on the synthesis of various 3-alkyl-2-methoxypyrazines offer valuable insights into the introduction of the methoxy (B1213986) group onto the pyrazine (B50134) ring. These methods often involve the methylation of a corresponding hydroxypyrazine precursor. The interplay between the fluoro and methoxy substituents on the pyrazine ring is an area ripe for exploration, as their electronic and steric interactions will undoubtedly influence the molecule's reactivity and properties.
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary knowledge gap surrounding this compound is the lack of dedicated studies on its fundamental chemical and biological properties. This presents a wealth of unexplored research avenues:
Synthesis and Reactivity: There is a clear need for the development of optimized and scalable synthetic routes to this compound. A thorough investigation of its reactivity, including its susceptibility to nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and transformations of the methoxy group, is crucial.
Spectroscopic and Structural Characterization: Detailed spectroscopic data (NMR, IR, MS) and single-crystal X-ray diffraction analysis are essential to fully characterize the molecule and understand its electronic and structural features.
Biological Screening: A systematic evaluation of the biological activity of this compound across a range of therapeutic areas is a major unexplored avenue. Given the prevalence of pyrazine and fluorinated motifs in bioactive molecules, this compound could exhibit interesting pharmacological properties.
Physicochemical Properties: A comprehensive profiling of its physicochemical properties, such as pKa, lipophilicity (logP), and metabolic stability, is necessary to assess its drug-likeness.
Emerging Trends in Fluorinated Heterocycle Chemistry Relevant to this compound
The field of fluorinated heterocycle chemistry is continually evolving, with several emerging trends that could significantly impact the study of this compound:
Late-Stage Functionalization: The ability to introduce fluorine atoms into complex molecules at a late stage of a synthetic sequence is a transformative trend. This approach could provide rapid access to a library of this compound analogs for structure-activity relationship (SAR) studies.
Photoredox Catalysis: The use of photoredox catalysis has opened up new avenues for the formation of C-F bonds and the functionalization of heterocyclic rings under mild conditions. These methods could be applicable to the synthesis and derivatization of this compound.
Computational Chemistry: In silico methods are increasingly used to predict the properties and reactivity of fluorinated molecules. emerginginvestigators.org Computational studies on this compound could guide synthetic efforts and help to rationalize its potential biological activity. researchgate.net
Flow Chemistry: The application of flow chemistry techniques to fluorination reactions can offer improved safety, efficiency, and scalability, which would be beneficial for the production of this compound and its derivatives.
Potential for Rational Design of Novel Molecules based on the this compound Scaffold
The this compound scaffold represents a valuable starting point for the rational design of novel molecules with tailored properties. The presence of both a fluorine atom and a methoxy group provides two distinct points for modification, allowing for fine-tuning of the molecule's electronic and steric profile.
By leveraging established synthetic methodologies for pyrazine functionalization, a diverse library of analogs could be generated. For example, the fluorine atom could be displaced by various nucleophiles, or the methoxy group could be demethylated to the corresponding hydroxypyrazine, which can then be further functionalized. The remaining positions on the pyrazine ring could also be targeted for substitution.
This scaffold could be incorporated into larger molecules to modulate their properties. For instance, attaching the this compound moiety to a known pharmacophore could enhance its metabolic stability, membrane permeability, or binding affinity to a biological target. The unique combination of substituents offers a rich design space for medicinal chemists to explore.
Broader Impact of this compound Research on Fundamental Chemical and Biological Sciences
Research into this compound, while focused on a single molecule, has the potential to contribute to broader advancements in both chemical and biological sciences.
From a chemical perspective , the development of novel synthetic routes to this compound could add to the toolbox of methods for preparing polysubstituted and fluorinated pyrazines. A detailed understanding of its reactivity would provide valuable data on the interplay of substituents on an electron-deficient heterocyclic ring, contributing to the fundamental principles of organic chemistry.
From a biological standpoint , the discovery of any significant biological activity for this compound or its derivatives could open up new avenues for drug discovery. Even if the compound itself does not become a drug, it could serve as a valuable tool compound for probing biological pathways or as a lead structure for further optimization. The study of its metabolic fate would also provide insights into how the combination of a fluorine atom and a methoxy group on a pyrazine ring influences drug metabolism.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Fluoro-3-methoxypyrazine?
While direct synthesis data for this compound is limited, analogous pathways for substituted methoxypyrazines suggest feasible routes. For example:
- Halogenation : Fluorination of a hydroxyl or amino precursor using agents like phosphorus oxychloride (POCl₃) or fluorinating reagents (e.g., DAST). Evidence from sulfalene synthesis highlights the replacement of hydroxyl groups with chlorine, followed by methoxylation .
- Hofmann Rearrangement : Conversion of carboxamide intermediates to amines, which can be further functionalized .
- Cross-Coupling Reactions : Palladium-catalyzed coupling to introduce fluorine at the pyrazine ring.
Q. Which analytical techniques are validated for quantifying this compound in complex matrices?
- Headspace Solid-Phase Microextraction (HS-SPME) : Optimized for methoxypyrazines in grape matrices, using parameters like pH adjustment, 80°C extraction temperature, and deuterated internal standards (e.g., d₃-IBMP) .
- Two-Dimensional Gas Chromatography (GC×GC-TOF-MS) : Resolves co-eluting interferences, critical for trace analysis. Column combinations (e.g., DB-5 + DB-Wax) enhance separation .
- Stable Isotope Dilution Mass Spectrometry (SID-MS) : Ensures accuracy by correcting for matrix effects, as demonstrated for wine analysis .
Q. How do structural modifications influence the organoleptic properties of this compound?
- Methoxypyrazines exhibit low sensory thresholds (e.g., 15 ng/L for green bell pepper notes in wines). Fluorination may alter electronic properties, potentially increasing volatility or binding affinity to olfactory receptors .
- Comparative studies of analogs (e.g., 2-ethyl-3-methoxypyrazine) suggest alkyl chain length and substituent electronegativity modulate aroma intensity .
Advanced Research Questions
Q. How can HS-SPME parameters be optimized for this compound quantification in biological samples?
- Experimental Design : Use factorial optimization for pH (2–4), extraction time (10–140 min), and temperature (35–80°C). Evidence shows 80°C and 10 min balance sensitivity and throughput, while longer times improve limits of detection (LOD: 0.6–1.8 pg/g) .
- Matrix Effects : Add NaCl (30% w/v) to enhance headspace partitioning. Ethanol (>20% v/v) reduces recovery exponentially, requiring calibration in matched matrices .
Q. What environmental and experimental factors affect the stability of this compound during storage and analysis?
- Degradation Pathways : Light exposure and acidic conditions (pH < 2) accelerate hydrolysis. Stabilize samples with antioxidants (e.g., ascorbic acid) and store in amber vials at –20°C .
- Thermal Stability : Monitor decomposition during GC inlet heating; use cold-on-column injection or lower split ratios to preserve integrity .
Q. How can contradictory data on physicochemical properties (e.g., solubility, boiling point) be resolved?
- Cross-Validation : Compare results across multiple methods:
- Solubility : Use shake-flask assays (water/ethanol) vs. predictive models (e.g., ACD/Labs Percepta) .
- Chromatographic Retention Indices : Standardize GC conditions (e.g., DB-5 column, 60°C to 240°C ramp) to align with published indices .
Methodological Challenges and Solutions
Q. What strategies mitigate interference in fluorinated pyrazine analysis?
- GC×GC-TOF-MS : Resolves co-eluting peaks via orthogonal separation (non-polar + polar columns). For example, 3-isopropyl-2-methoxypyrazine interference was resolved in pepper matrices .
- Ion Monitoring : Use selective ions (e.g., m/z 124 for fluorine-containing fragments) to enhance specificity .
Q. How to assess the ecological impact of this compound in laboratory waste streams?
- Disposal Protocols : Follow OSHA and EPA guidelines for acute toxicants (Category 4). Neutralize acidic/basic residues before incineration .
- Biodegradability Screening : Use OECD 301D closed bottle tests to evaluate microbial degradation, though data gaps exist for fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
